6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]
Description
Properties
Molecular Formula |
C29H26N2O2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
9-methyl-3-methylidene-6-[(9-methyl-6-methylidene-5-oxo-7,8-dihydrocarbazol-3-yl)methyl]-1,2-dihydrocarbazol-4-one |
InChI |
InChI=1S/C29H26N2O2/c1-16-5-9-24-26(28(16)32)20-14-18(7-11-22(20)30(24)3)13-19-8-12-23-21(15-19)27-25(31(23)4)10-6-17(2)29(27)33/h7-8,11-12,14-15H,1-2,5-6,9-10,13H2,3-4H3 |
InChI Key |
DYWACPBCIYCBMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=C1C=CC(=C3)CC4=CC5=C(C=C4)N(C6=C5C(=O)C(=C)CC6)C)C(=O)C(=C)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] typically involves the Mannich-type condensation of two molecules of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde under acidic conditions, resulting in a methylene bridge linking the two carbazole units at the 6-positions.
Detailed Reaction Conditions and Mechanism
- Starting Material: 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
- Reagents: Formaldehyde source (paraformaldehyde or 1,3,5-trioxane)
- Catalyst: Mineral acid, typically hydrochloric acid (HCl)
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or dimethyl sulfoxide (DMSO)
- Temperature: Heating generally between 60–100 °C to accelerate the Mannich reaction
- Reaction Time: Approximately 3–5 hours for substantial completion, monitored by thin-layer chromatography (TLC)
- Isolation: Precipitation by addition of water or ice water followed by filtration
The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and the carbazole nitrogen, followed by electrophilic substitution at the 6-position of the carbazole ring, linking two carbazole units through a methylene bridge. The process achieves yields exceeding 70% under optimized conditions without requiring secondary amines, which are often used in classical Mannich reactions but can be disadvantageous industrially due to toxicity or handling issues.
Data Table: Typical Reaction Parameters and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | Purity >98% |
| Formaldehyde reagent | 2–6 moles per mole of carbazol-4-one | Paraformaldehyde or 1,3,5-trioxane |
| Mineral acid (HCl) | 0.1–0.5 mole per mole of carbazol-4-one | Acid catalyst for Mannich reaction |
| Solvent | DMF, DMA, or DMSO | Polar aprotic solvents |
| Temperature | 60–100 °C | Heating to accelerate reaction |
| Reaction time | 3–5 hours | Monitored by TLC |
| Yield | >70% | High yield with optimized conditions |
| Isolation method | Precipitation with water, filtration | Product partially dissolved in solvent |
Research Discoveries and Improvements
Avoidance of Secondary Amines
Traditional Mannich reactions often require secondary amines as catalysts or reactants, which can pose challenges in large-scale synthesis due to toxicity and regulatory concerns. The method described in US Patent US7696356B2 demonstrates that 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] can be synthesized efficiently without secondary amines, using only mineral acid catalysis, thus simplifying purification and improving safety.
Solvent Selection and Environmental Impact
The choice of polar aprotic solvents such as DMF or DMA is critical to achieving high yields and purity while avoiding hazardous solvents. The process avoids solvents that form covalent bonds with reactants or products, minimizing side reactions and facilitating downstream processing.
Reaction Monitoring and Optimization
The reaction progress is conveniently monitored by thin-layer chromatography (TLC), allowing determination of the reaction endpoint to avoid overreaction or decomposition. The reaction time window of 3–5 hours balances yield and operational efficiency.
Industrial Feasibility
Patents and industrial reports highlight that the improved process conditions allow for mild reaction temperatures and straightforward isolation, enabling scale-up for commercial production. This is a significant improvement over earlier methods requiring harsh conditions or multi-step syntheses with intermediate purification steps.
Summary of Key Patents and Literature
Chemical Reactions Analysis
Types of Reactions
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, quinones, and substituted carbazoles .
Scientific Research Applications
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is not fully characterized. it is known to interact with various molecular targets and pathways. In the context of Ondansetron synthesis, it acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6,6'-Methylenebis[(3RS)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one]
- CAS Number : 1076198-52-1 (as Ondansetron Impurity B)
- Molecular Formula : C₃₇H₃₈N₆O₂
- Molecular Weight : 598.74 g/mol
- Structural Features : A dimeric carbazolone derivative with two carbazole moieties bridged by a methylene group. Each carbazole unit contains a 2-methylimidazole substituent at the 3-position and a methyl group at the 9-position .
Pharmaceutical Role :
- Primary Use : Recognized as Ondansetron Hydrochloride Dihydrate Impurity B (EP/USP), a reference standard for quality control in antiemetic drug manufacturing .
- Synthetic Origin : Likely formed as a byproduct during the synthesis of ondansetron, a 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea .
Structural Analogues in the Carbazolone Family
Key Comparative Analysis
Structural Complexity: The target compound is a dimer with a methylene bridge, distinguishing it from monomeric carbazolones like Impurity A or 9-methyl-3-[(2-methylimidazolyl)methyl]carbazol-4-one . The presence of 2-methylimidazole substituents enhances its polarity compared to methoxy- or dimethylamino-substituted analogs .
Synthetic Pathways: The dimeric structure likely arises from condensation reactions during ondansetron synthesis, whereas monomeric impurities (e.g., Impurity A) form via incomplete alkylation or oxidation steps . Carbazole-oxadiazole hybrids (e.g., ) are synthesized via cyclization of hydrazide intermediates, differing from the methylene-bridged dimer’s route .
Biological Activity: Unlike 1,3,4-oxadiazole-carbazole hybrids (), which exhibit antimicrobial activity, the target compound is pharmacologically inert and primarily used as an impurity standard . Monomeric carbazolones (e.g., 6-methoxy-9-methyl-carbazol-4-one) may serve as intermediates for bioactive molecules but lack direct therapeutic roles .
Physicochemical Properties: Molecular Weight: The dimer’s high molecular weight (598.74 vs. ~300–350 for monomers) impacts solubility and chromatographic behavior, critical for HPLC-based impurity profiling .
Biological Activity
6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is a complex organic compound known for its structural similarity to ondansetron, a widely used antiemetic drug. This compound has garnered attention for its potential biological activities, particularly in relation to serotonin receptor modulation and its implications in medicinal chemistry.
- Molecular Formula : C29H26N2O2
- Molecular Weight : 434.5 g/mol
- Structure : The compound features a methylene bridge connecting two carbazole moieties, which enhances its reactivity and biological potential.
Antiemetic Properties
Research indicates that 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] may exhibit antiemetic properties through its interaction with the serotonin receptor system, particularly the 5-HT3 subtype. This receptor is crucial in the pathophysiology of nausea and vomiting. The compound's structural characteristics allow it to potentially modulate receptor activity effectively .
Interaction Studies
Studies have focused on the binding affinity of this compound to serotonin receptors and other neurotransmitter systems. The interactions are believed to influence signaling pathways relevant to gastrointestinal disorders . For instance:
- Binding Affinity : Similar compounds have shown significant binding to 5-HT3 receptors, suggesting that 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] could be evaluated for its therapeutic potential in treating conditions related to serotonin dysregulation.
Synthesis and Derivatives
The synthesis of 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] typically involves multi-step organic reactions. A common method includes the reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde and dimethylamine. This pathway is similar to those used for synthesizing ondansetron and its analogs .
Potential Derivatives
The methylene bridge allows for further functionalization of the compound. This could lead to the development of derivatives with enhanced biological activity or improved pharmacokinetic properties compared to their parent compounds .
Cell Viability Assays
Recent studies have utilized cell viability assays to assess the biological activity of various carbazole derivatives. For example:
- Compounds similar in structure exhibited varying degrees of cytotoxicity against cancer cell lines.
- In one study involving HFL1 cells treated with various compounds (including 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]), certain compounds showed no significant cytotoxic effects at concentrations up to 10 μM .
Comparative Analysis of Biological Activity
A comparative analysis of structurally related compounds reveals that while some exhibit strong anti-inflammatory or anticancer properties, others may primarily act as serotonin receptor modulators. This highlights the diverse potential applications of 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] in drug development .
Q & A
Basic: How is this compound identified as a process-related impurity in Ondansetron synthesis?
Answer:
The compound arises as a dimeric impurity during Ondansetron synthesis due to incomplete purification or side reactions. It is identified using reverse-phase HPLC with a C18 column and UV detection (e.g., 220–310 nm), calibrated against a certified reference standard (e.g., Ondansetron EP Impurity B, CAS 1076198-52-1) . Method validation includes specificity tests against Ondansetron and other intermediates to ensure resolution.
Advanced: What synthetic challenges exist in isolating this dimeric impurity?
Answer:
Isolation requires precise control of reaction conditions (e.g., pH, temperature) to minimize polymerization. Recrystallization from acetone or methanol is commonly employed, but yields are often low due to competing reactions. Advanced purification methods like preparative HPLC or size-exclusion chromatography are recommended for isolating milligram quantities . Solid-state synthesis techniques (e.g., grinding reactants in a mortar) may reduce side products but require optimization .
Basic: What analytical techniques are recommended for quantifying this compound in pharmaceutical matrices?
Answer:
- HPLC-UV/MS : Use a gradient elution (acetonitrile/0.1% formic acid) with a C18 column for separation. Quantify via external calibration against EP Impurity B standards .
- NMR Spectroscopy : Compare the methylene proton signals (δ 3.8–4.2 ppm) and carbazolone carbonyl peaks (δ 170–175 ppm) with reference spectra .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single crystals suitable for X-ray analysis are grown via slow evaporation of acetone or methanol solutions. Key structural features include:
- The methylene bridge (C–CH₂–C) geometry, confirmed by bond lengths (~1.54 Å).
- Torsional angles between carbazolone rings, which influence dimer stability.
Crystallographic data (e.g., space group, unit cell parameters) should match reference standards (e.g., CAS 1365727-09-8 for 3-methylene derivatives) .
Advanced: What mechanistic pathways lead to dimer formation during Ondansetron synthesis?
Answer:
Dimerization occurs via:
- Aldol condensation : Base-catalyzed coupling of carbazolone intermediates under high-temperature conditions.
- Radical-mediated pathways : Initiated by trace metals or oxidizing agents during methylation steps.
Kinetic studies using LC-MS can track dimer formation rates, while isotopic labeling (e.g., deuterated solvents) elucidates hydrogen transfer mechanisms .
Basic: What are the key spectral markers for structural confirmation?
Answer:
- ¹H NMR : Methyl groups (δ 1.2–1.5 ppm), methylene bridges (δ 3.8–4.2 ppm), and aromatic protons (δ 6.8–7.5 ppm).
- IR Spectroscopy : Carbazolone C=O stretch (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- HRMS : Molecular ion [M+H]⁺ at m/z 598.75 (C₃₇H₃₈N₆O₂) .
Advanced: How do structural variations (e.g., substituent position) affect analytical differentiation?
Answer:
Subtle changes (e.g., 3-methylene vs. 3-[(2-methylimidazolyl)methyl] substituents) alter retention times in HPLC and chemical shifts in NMR. For example:
- HPLC : A 3-methylene derivative (CAS 1365727-09-8) elutes earlier than the imidazole-substituted variant (CAS 1076198-52-1) due to reduced polarity .
- MS/MS Fragmentation : Imidazole-containing derivatives show characteristic neutral losses (e.g., 98 Da for methylimidazole) .
Advanced: What strategies mitigate dimer formation during scale-up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
